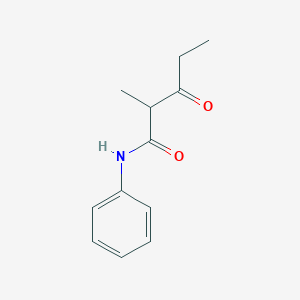

2-methyl-3-oxo-N-phenyl-pentanamide

Description

Structure

3D Structure

Properties

CAS No. |

5659-18-7 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

2-methyl-3-oxo-N-phenylpentanamide |

InChI |

InChI=1S/C12H15NO2/c1-3-11(14)9(2)12(15)13-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15) |

InChI Key |

CNOVGQUKNBMXKK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C)C(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Methyl-3-oxo-N-phenyl-pentanamide

Amidation of Isobutyryl Methyl Acetate with Aniline

One of the primary methods to synthesize this compound involves the amidation reaction between isobutyryl methyl acetate and aniline . This method is well-documented in patent CN101337906B and US8946479B2, where the reaction proceeds under controlled heating and catalysis to achieve high purity and yield.

Reaction Conditions and Catalysts

- Reactants: Isobutyryl methyl acetate and aniline in a molar ratio ranging from 1:1.3 to 1:3.

- Catalysts: Organic amine catalysts such as 4-dimethylaminopyridine (DMAP), triethylamine, diethylamine, or quadrol.

- Temperature: Initial stirring at 80 °C for 1 hour, then heating to 120–125 °C for 1 to 6 hours.

- Solvent: The reaction can proceed without special solvents, using excess aniline as a solvent.

- Byproduct Removal: Methanol generated during the reaction is continuously distilled off to drive the reaction forward.

Workup and Purification

- After completion, the reaction mixture is cooled and subjected to vacuum distillation to recover unreacted aniline and isobutyryl methyl acetate.

- The residue is quenched with aqueous hydrochloric acid and extracted with methylene chloride.

- The organic layer is washed sequentially with acid, sodium bicarbonate, and brine solutions.

- Concentration under reduced pressure and crystallization from isopropyl alcohol or mixed solvents yields the product.

- Final drying under vacuum at 70–75 °C reduces moisture content below 0.5%.

Yield and Purity

Synthesis via Reaction with 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone

In advanced synthetic sequences, this compound serves as a substrate for further functionalization. For example, it reacts with 2-bromo-1-(4-fluorophenyl)-2-phenylethanone in the presence of potassium carbonate in acetone to form more complex derivatives.

- Reaction temperature is maintained at 18.5 ± 1.5 °C during addition.

- Stirring continues at room temperature or slightly elevated temperatures for 6–8 hours.

- Workup involves filtration of inorganic salts, solvent removal, and recrystallization from isopropyl alcohol.

- Yield for this step is around 74%.

While this is a secondary step, it confirms the stability and utility of this compound in further synthetic transformations.

Alternative Amidation Using Methyl Acetoacetate and Aniline

A related method involves the amidation of methyl acetoacetate with aniline in the presence of triethylamine as a base catalyst at 80–85 °C for 1 hour. This reaction yields 3-oxo-N-phenylbutanamide, a structurally similar compound, which can be further modified to obtain pentanamide derivatives.

Comparative Data Table of Preparation Methods

| Preparation Method | Reactants | Catalyst/Conditions | Temperature (°C) | Solvent | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Amidation of Isobutyryl Methyl Acetate + Aniline | Isobutyryl methyl acetate, aniline | DMAP, triethylamine, etc. | 80–125 | Excess aniline (solventless) | 90–98 | >98 | Continuous methanol removal, vacuum distillation |

| Reaction with 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | 2-bromo-1-(4-fluorophenyl)-2-phenylethanone, this compound | K2CO3 base in acetone | 18.5 ± 1.5 | Acetone | ~74 | Not specified | Further functionalization step |

| Amidation of Methyl Acetoacetate + Aniline | Methyl acetoacetate, aniline | Triethylamine | 80–85 | Organic solvents | Not specified | Not specified | Used for related but simpler amides |

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and ketone groups undergo hydrolysis under acidic or basic conditions (Table 2).

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | HCl (conc.), reflux, 6–8 hrs | Carboxylic acid + Aniline |

| Basic Hydrolysis | NaOH (aq.), 80°C, 4–6 hrs | Sodium carboxylate + Aniline |

Hydrolysis rates depend on steric hindrance from the methyl group adjacent to the ketone.

Condensation Reactions

The ketone group participates in condensation with nitrogen nucleophiles (Table 3).

| Reagent | Conditions | Product |

|---|---|---|

| Hydrazine | Ethanol, reflux, 3 hrs | Pyrazole derivative |

| Hydroxylamine | THF, 60°C, 5 hrs | Isoxazolidinone analog |

These reactions are critical for generating heterocyclic intermediates in medicinal chemistry.

Nucleophilic Substitution Reactions

The amide nitrogen undergoes substitution with alkyl halides or aryl boronic acids (Table 4) .

| Reagent | Conditions | Product |

|---|---|---|

| Methyl Iodide | NaHMDS, THF, –78°C to RT, 12 hrs | N-Methylated derivative |

| Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C, 24 hrs | Biaryl amide |

Steric effects from the phenyl group reduce substitution rates at the amide nitrogen .

α-Methylation Reactions

The α-carbon adjacent to the ketone undergoes methylation via strong bases (Table 5) .

| Reagent | Conditions | Product |

|---|---|---|

| Methyl Triflate | LiHMDS, THF, –40°C, 8 hrs | α-Methylated ketone |

| Dimethyl Carbonate | K₂CO₃, DMF, 120°C, 24 hrs | Dimethylated side product |

Methylation regioselectivity is controlled by the bulky phenyl group .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 250°C, with decarboxylation observed under prolonged heating .

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strong acids/bases (t₁/₂ < 1 hr at pH <2 or >12).

-

Oxidative Resistance : Resists common oxidants (e.g., KMnO₄, H₂O₂) due to electron-withdrawing amide group .

Experimental data confirm that reaction outcomes are highly dependent on the electronic effects of the phenyl group and steric protection from the methyl substituent . This compound serves as a key intermediate in synthesizing pharmacologically active molecules, particularly statin derivatives .

Scientific Research Applications

2-methyl-3-oxo-N-phenyl-pentanamide has a wide range of applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-methyl-3-oxo-N-phenyl-pentanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes and receptors, influencing biochemical processes. For instance, in the synthesis of atorvastatin, it acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Findings from Research

Synthetic Accessibility :

- The target compound is synthesized via coupling reactions using α-ketoacids and amines, yielding ~8–32% in optimized protocols .

- In contrast, azo-linked analogs (e.g., Butanamide, 3-oxo-N-phenyl-2-(phenylazo)) require diazonium coupling, which introduces photochemical instability .

Functional Group Impact :

- Ketone Position : Moving the ketone from C3 (target compound) to C2 (e.g., 2-Methyl-3-oxo-3-phenylpropanamide) reduces steric hindrance but decreases thermal stability .

- Azo Groups : Compounds like Butanamide, 3-oxo-N-phenyl-2-(phenylazo) exhibit enhanced UV absorption due to conjugation, making them suitable for dye applications but less stable under acidic conditions .

Biological Relevance :

- Ketoamides with extended alkyl chains (e.g., N-(2-Chlorophenethyl)-2-oxo-5-phenylpentanamide) show inhibitory activity against phospholipase A2, attributed to hydrophobic interactions with enzyme pockets .

- The target compound’s methyl group at C2 may enhance metabolic stability compared to unsubstituted analogs .

Polymer Chemistry: Dimeric derivatives (e.g., N,N'-(1,4-Phenylene)bis(3-oxobutanamide)) serve as crosslinkers in polyimide synthesis, whereas the target compound’s monoamide structure limits its role to monomeric precursors .

Biological Activity

2-Methyl-3-oxo-N-phenyl-pentanamide, a compound with significant potential in medicinal chemistry, has been studied for various biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a carbonyl group (C=O) and an amide functional group, which are critical for its biological activity.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. For instance, it has shown activity against both sensitive and resistant strains of Staphylococcus aureus.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 7 μM |

| Streptococcus spp. | 10 μM |

The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death.

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of cancer cells by inducing apoptosis.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

The mechanism of action appears to involve the modulation of apoptotic pathways, particularly through the activation of caspases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in critical metabolic pathways or bind to receptors that regulate cellular processes.

Enzyme Inhibition

One proposed mechanism is the inhibition of HMG-CoA reductase, similar to Atorvastatin, which is crucial for cholesterol biosynthesis. By inhibiting this enzyme, the compound may lower cholesterol levels and exhibit potential cardiovascular benefits.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

-

Diabetic Foot Infection Treatment :

- A study assessed its efficacy in treating diabetic foot infections. The compound significantly reduced inflammatory cytokines in infected tissues, suggesting a role in modulating immune responses.

- Real-time RT-PCR analysis indicated a decrease in bacterial survival genes in treated groups compared to controls.

-

Cancer Cell Line Studies :

- In a series of experiments on various cancer cell lines, the compound demonstrated dose-dependent inhibition of cell growth, with notable effects observed in breast and cervical cancer models.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.